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Compound of Interest

Compound Name: N-(4-Aminophenyl)nicotinamide

Cat. No.: B100712 Get Quote

For researchers, scientists, and drug development professionals, understanding the kinase

selectivity profile of a compound is paramount for assessing its therapeutic potential and

predicting potential off-target effects. This guide provides a comparative analysis of the off-

target kinase profile of N-(4-Aminophenyl)nicotinamide and related nicotinamide-based

inhibitors, supported by available experimental data and detailed methodologies.

While a comprehensive off-target kinase profile for the specific molecule N-(4-
Aminophenyl)nicotinamide is not publicly available, analysis of structurally related

compounds and the nicotinamide scaffold itself provides valuable insights into potential on- and

off-target activities. Nicotinamide derivatives have emerged as a versatile scaffold in kinase

inhibitor discovery, with various analogues targeting a range of kinases, most notably Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2).

On-Target Activity: N-Phenyl Nicotinamides as
VEGFR-2 Inhibitors
The primary intended target for many N-phenyl nicotinamide derivatives is VEGFR-2, a key

regulator of angiogenesis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.

Several studies have reported the synthesis and evaluation of N-phenyl nicotinamide

analogues as potent inhibitors of VEGFR-2.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b100712?utm_src=pdf-interest
https://www.benchchem.com/product/b100712?utm_src=pdf-body
https://www.benchchem.com/product/b100712?utm_src=pdf-body
https://www.benchchem.com/product/b100712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Off-Target Kinase Profiling of Related Nicotinamide-
Based Compounds
To approximate the potential off-target profile of N-(4-Aminophenyl)nicotinamide, we can

examine the kinase selectivity data of the parent nicotinamide molecule and a more complex,

structurally related inhibitor, CHMFL-ABL/KIT-155, which features a nicotinoylpiperidine moiety.

Kinase Inhibition Profile of Nicotinamide
A screen of nicotinamide against a panel of 97 kinases revealed inhibitory activity against

ROCK2 and Casein Kinase 1 (CK1) at millimolar concentrations.[1]

Kinase % Control at 3 mM Note

ROCK2 3.3 Strong Inhibition

CK1δ 7.7 Strong Inhibition

Data from a KINOMEscan™

screen. Lower % control

indicates stronger binding.[1]

Kinome-Wide Selectivity of CHMFL-ABL/KIT-155
A comprehensive KINOMEscan™ assay of CHMFL-ABL/KIT-155 against 468 kinases

demonstrated high selectivity for its intended targets, ABL1 and KIT.[2] However, several off-

target kinases were also identified.

Target Kinase IC50 (nM)

ABL1 46

c-KIT 75
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Off-Target Kinase IC50 (nM)

LCK 12

PDGFRβ 80

BLK 81

DDR1 116

CSF1R 227

DDR2 325

Data from biochemical assays for kinases

identified in a KINOMEscan™ screen.[2][3][4][5]

This data for a related, albeit more complex, molecule highlights potential off-target families for

nicotinamide-based inhibitors, including other tyrosine kinases like PDGFR and Src family

kinases (LCK, BLK).

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol for
IC50 Determination)
Biochemical kinase assays are performed to determine the concentration of an inhibitor

required to reduce the activity of a specific kinase by 50% (IC50). A typical protocol involves:

Reaction Setup: The kinase, a suitable substrate (often a peptide or protein), and ATP are

combined in a reaction buffer.

Inhibitor Addition: The test compound (e.g., N-(4-Aminophenyl)nicotinamide) is added at

various concentrations. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also

prepared.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

duration to allow for phosphorylation of the substrate.
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Detection: The amount of substrate phosphorylation is quantified. This can be achieved

through various methods, such as:

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the

incorporation of the radiolabel into the substrate.

Luminescence-Based Assays: Using ATP detection reagents where the luminescence

signal is inversely proportional to the amount of ATP consumed by the kinase.

Fluorescence/FRET-Based Assays: Using fluorescently labeled antibodies that specifically

recognize the phosphorylated substrate.

Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control.

The resulting data is plotted as a dose-response curve, and the IC50 value is calculated

using non-linear regression analysis.

KINOMEscan™ Selectivity Profiling (General
Methodology)
KINOMEscan™ is a competition-based binding assay used to quantitatively measure the

interaction of a test compound against a large panel of kinases.[6][7]

Immobilized Ligand: A proprietary, active-site directed ligand for each kinase is immobilized

on a solid support.

Competition: The kinase of interest is incubated with the immobilized ligand and the test

compound.

Binding Measurement: If the test compound binds to the kinase, it will prevent the kinase

from binding to the immobilized ligand. The amount of kinase bound to the solid support is

quantified using a sensitive method like quantitative PCR (qPCR) of a DNA tag fused to the

kinase.

Results: The results are typically reported as "% of control," where the control is the amount

of kinase bound in the absence of the test compound. A lower percentage indicates a

stronger interaction between the compound and the kinase.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9571953/
https://www.mdpi.com/2075-1729/11/10/1070
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizing Kinase Selectivity and Signaling
Pathways
The following diagrams illustrate the concept of on-target versus off-target kinase inhibition and

the VEGFR-2 signaling pathway.

N-(4-Aminophenyl)nicotinamide

Kinome

Compound

VEGFR-2
(Intended Target)

Therapeutic Effect

Off-Target Kinase 1Side Effect A

Off-Target Kinase 2

Side Effect B

Non-Inhibited Kinase

Click to download full resolution via product page

Caption: On-target vs. off-target effects of a kinase inhibitor.
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Downstream Signaling
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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
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While direct, comprehensive off-target kinase profiling data for N-(4-
Aminophenyl)nicotinamide is not publicly available, the analysis of related compounds

provides a valuable framework for understanding its potential selectivity. The primary target for

this class of compounds is often VEGFR-2. However, as demonstrated by the kinome scan of a

structurally related molecule, off-target interactions with other kinase families are possible and

warrant careful consideration during drug development. For a definitive assessment, a broad

kinase panel screen, such as KINOMEscan™, would be required for N-(4-
Aminophenyl)nicotinamide itself. This would provide the necessary data to build a complete

selectivity profile, enabling a more accurate prediction of its therapeutic window and potential

side effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b100712#n-4-aminophenyl-nicotinamide-off-target-
kinase-profiling-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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